2,6-Dimethyl-4-(tributylstannyl)pyridine
Overview
Description
2,6-Dimethyl-4-(tributylstannyl)pyridine is an organotin compound with the molecular formula C19H35NSn and a molecular weight of 396.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a tributylstannyl group at the 4 position. It is commonly used in organic synthesis, particularly in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(tributylstannyl)pyridine typically involves the stannylation of 2,6-dimethylpyridine. One common method is the reaction of 2,6-dimethylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, more efficient mixing, and enhanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of stannic derivatives.
Coupling Reactions: It is often used in Stille coupling reactions, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or pseudohalides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or halogens.
Stille Coupling: Palladium catalysts and organic halides under inert atmosphere.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Stannic derivatives.
Coupling: Biaryl or diaryl compounds.
Scientific Research Applications
2,6-Dimethyl-4-(tributylstannyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals and drug intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(tributylstannyl)pyridine primarily involves its role as a nucleophile in substitution reactions and as a coupling partner in Stille reactions. The tributylstannyl group acts as a leaving group, facilitating the formation of new bonds. In coupling reactions, the palladium catalyst coordinates with the stannyl group and the organic halide, enabling the transfer of the organic group from the stannyl compound to the halide .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(tributylstannyl)pyridine
- 4-(Tributylstannyl)pyridine
- 2,4,6-Trimethylpyridine
Uniqueness
2,6-Dimethyl-4-(tributylstannyl)pyridine is unique due to the specific positioning of its substituents, which influences its reactivity and selectivity in chemical reactions. The presence of both methyl groups and the tributylstannyl group provides a balance of steric and electronic effects, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
tributyl-(2,6-dimethylpyridin-4-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N.3C4H9.Sn/c1-6-4-3-5-7(2)8-6;3*1-3-4-2;/h4-5H,1-2H3;3*1,3-4H2,2H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCTQYIZYZCIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC(=C1)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NSn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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